3-Butyl-2-[(difluoromethyl)sulfanyl]-3,4-dihydroquinazolin-4-one
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Overview
Description
3-Butyl-2-[(difluoromethyl)sulfanyl]-3,4-dihydroquinazolin-4-one: is a synthetic organic compound with the molecular formula C₁₃H₁₄F₂N₂OS. It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-2-[(difluoromethyl)sulfanyl]-3,4-dihydroquinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinazolinone core. This can be achieved by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions to form the quinazolinone ring.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base such as potassium carbonate.
Incorporation of the Difluoromethylsulfanyl Group: The difluoromethylsulfanyl group is introduced through nucleophilic substitution reactions. This can be done by reacting the quinazolinone intermediate with a difluoromethylthiolating reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-2-[(difluoromethyl)sulfanyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the quinazolinone ring or the difluoromethylsulfanyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to various reduced forms of the quinazolinone ring.
Scientific Research Applications
3-Butyl-2-[(difluoromethyl)sulfanyl]-3,4-dihydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its possible anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential side effects.
Chemical Biology: The compound is used as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: It may be explored for use in the synthesis of other complex organic molecules or as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 3-Butyl-2-[(difluoromethyl)sulfanyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes involved in key biochemical pathways.
Receptors: It could bind to cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound might interact with genetic material, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
3-Butyl-4-quinazolinone: Lacks the difluoromethylsulfanyl group, which may result in different biological activity.
2-[(Difluoromethyl)sulfanyl]-3,4-dihydroquinazolin-4-one: Similar structure but without the butyl group, potentially altering its pharmacokinetic properties.
3-Butyl-2-methyl-3,4-dihydroquinazolin-4-one: Contains a methyl group instead of the difluoromethylsulfanyl group, which could affect its reactivity and biological effects.
Uniqueness
The presence of both the butyl and difluoromethylsulfanyl groups in 3-Butyl-2-[(difluoromethyl)sulfanyl]-3,4-dihydroquinazolin-4-one makes it unique. These groups can influence the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, potentially enhancing its therapeutic potential.
Properties
IUPAC Name |
3-butyl-2-(difluoromethylsulfanyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2OS/c1-2-3-8-17-11(18)9-6-4-5-7-10(9)16-13(17)19-12(14)15/h4-7,12H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOTWCDOCAJTTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2N=C1SC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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